molecular formula C10H15ClN2OS B1371715 (3-Amino-piperidin-1-yl)-thiophen-3-yl-methanone hydrochloride CAS No. 1185316-70-4

(3-Amino-piperidin-1-yl)-thiophen-3-yl-methanone hydrochloride

Cat. No. B1371715
CAS RN: 1185316-70-4
M. Wt: 246.76 g/mol
InChI Key: RJMWECMKALQEIU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(3-Amino-piperidin-1-yl)-thiophen-3-yl-methanone hydrochloride” consists of 10 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 sulfur atom. The molecular weight is 246.76 .

Scientific Research Applications

Medicinal Chemistry: DPP-4 Inhibitors

This compound is structurally related to xanthine derivatives and has been utilized in the synthesis of dipeptidyl peptidase-IV (DPP-4) inhibitors . These inhibitors are significant in the treatment of type 2 diabetes as they play a role in increasing incretin levels, which inhibit glucagon release, thereby increasing insulin secretion.

Organic Synthesis: Impurity Characterization

In the process development of the antidiabetic drug linagliptin, a xanthine derivative, this compound’s analogs have been identified as process-related impurities . Their identification and characterization are crucial for quality control and validation of the analytical methods in pharmaceutical manufacturing.

Material Science: Organic Semiconductors

Thiophene derivatives, which include the thiophenyl group present in this compound, are essential in the advancement of organic semiconductors . They are used in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), owing to their excellent charge transport properties.

Pharmacology: Biological Activity

Thiophene-based analogs exhibit a wide range of pharmacological properties. Compounds with the thiophene moiety have been explored for their anticancer , anti-inflammatory , and antimicrobial activities, among others . This makes them valuable scaffolds in drug discovery.

Anesthesia: Voltage-Gated Sodium Channel Blockers

A related thiophene compound, articaine, is used as a dental anesthetic in Europe. It functions as a voltage-gated sodium channel blocker . This suggests potential applications of (3-Amino-piperidin-1-yl)-thiophen-3-yl-methanone hydrochloride in the development of new anesthetics.

Corrosion Inhibition: Industrial Chemistry

Thiophene and its derivatives are known to act as corrosion inhibitors . This application is particularly relevant in industrial chemistry, where these compounds help protect materials from corrosion, thereby extending their lifespan and maintaining their integrity.

Advanced Drug Formulations: Coating Materials

In the context of medicinal preparations, thiophene derivatives can be used as coating materials for pills and tablets . This application is crucial for protecting the core of the medication and controlling its release rate.

Analytical Chemistry: Method Development

The structural features of this compound make it a candidate for developing analytical methods, particularly in the identification of impurities during drug synthesis . Its presence can serve as a marker for certain reactions and help in the optimization of synthetic pathways.

Safety and Hazards

For safety and hazards information, it is recommended to refer to the Safety Data Sheet (SDS) provided by the manufacturer .

Mechanism of Action

Target of Action

The primary target of (3-Amino-piperidin-1-yl)-thiophen-3-yl-methanone hydrochloride is Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 is an enzyme responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in regulating insulin secretion .

Mode of Action

This compound acts as a competitive, selective, and potent inhibitor of DPP-4 . By inhibiting DPP-4, it potentiates the biological activity of incretin hormones, leading to increased insulin secretion and decreased glucagon release . This results in a decrease in blood glucose levels .

Biochemical Pathways

The inhibition of DPP-4 leads to an increase in the levels of active GLP-1 in the systemic circulation . GLP-1 stimulates insulin secretion from pancreatic beta-cells in a glucose-dependent manner and suppresses glucagon secretion from alpha-cells, leading to a decrease in hepatic glucose production .

Result of Action

The result of the action of this compound is improved glycemic control, as evidenced by a decrease in HbA1c levels after multiple dosing in diabetic rodent models . It also leads to a sustained increase in basal levels of active GLP-1, with expected long-term benefits on pancreatic alpha- and beta-cells .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, genetic factors such as variations in the DPP-4 gene could potentially affect the compound’s efficacy . Additionally, lifestyle factors such as diet and exercise, which can influence the progression of type 2 diabetes, might also impact the compound’s effectiveness .

properties

IUPAC Name

(3-aminopiperidin-1-yl)-thiophen-3-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS.ClH/c11-9-2-1-4-12(6-9)10(13)8-3-5-14-7-8;/h3,5,7,9H,1-2,4,6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMWECMKALQEIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CSC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671612
Record name (3-Aminopiperidin-1-yl)(thiophen-3-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Amino-piperidin-1-yl)-thiophen-3-yl-methanone hydrochloride

CAS RN

1185316-70-4
Record name (3-Aminopiperidin-1-yl)(thiophen-3-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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